molecular formula C23H34NO5P B2740041 dibutyl [(2,5-dimethoxyphenyl)(phenylamino)methyl]phosphonate CAS No. 431885-75-5

dibutyl [(2,5-dimethoxyphenyl)(phenylamino)methyl]phosphonate

Cat. No.: B2740041
CAS No.: 431885-75-5
M. Wt: 435.501
InChI Key: LHRRKFRMDRKNHW-UHFFFAOYSA-N
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Description

Dibutyl [(2,5-dimethoxyphenyl)(phenylamino)methyl]phosphonate is an organophosphorus compound characterized by a phosphonate ester backbone with two butyl groups, a 2,5-dimethoxyphenyl aromatic ring, and a phenylamino-methyl substituent. Its synthesis likely follows methods analogous to arylaminomethylene phosphonate derivatives, involving condensation of an aniline derivative (e.g., 2,5-dimethoxyaniline), a trialkyl orthoformate, and dialkyl phosphite under thermal conditions .

Properties

IUPAC Name

N-[dibutoxyphosphoryl-(2,5-dimethoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34NO5P/c1-5-7-16-28-30(25,29-17-8-6-2)23(24-19-12-10-9-11-13-19)21-18-20(26-3)14-15-22(21)27-4/h9-15,18,23-24H,5-8,16-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRRKFRMDRKNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(C(C1=C(C=CC(=C1)OC)OC)NC2=CC=CC=C2)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl [(2,5-dimethoxyphenyl)(phenylamino)methyl]phosphonate typically involves the reaction of 2,5-dimethoxybenzyl chloride with dibutyl phosphite in the presence of a base, followed by the reaction with aniline. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

dibutyl [(2,5-dimethoxyphenyl)(phenylamino)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding phosphonic acid derivatives.

    Reduction: Formation of reduced phosphine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

dibutyl [(2,5-dimethoxyphenyl)(phenylamino)methyl]phosphonate is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of dibutyl [(2,5-dimethoxyphenyl)(phenylamino)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The dibutoxyphosphoryl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Analogues in the Phosphonate/Bisphosphonate Family

Compound A: 3,5-Dibromophenylaminomethylene-bisphosphonic acid (Br₂PAMBPA)

  • Structure : Bisphosphonic acid with a 3,5-dibromophenyl group.
  • Synthesis : Derived from 3,5-dibromoaniline, triethyl orthoformate, and diethyl phosphite under reflux .
  • Key Differences: Backbone: Bisphosphonic acid (two phosphonic acid groups) vs. monophosphonate ester in the target compound. Substituents: Bromine atoms at 3,5-positions vs. methoxy groups at 2,5-positions on the phenyl ring. Applications: Bisphosphonates like Br₂PAMBPA are typically used as bone resorption inhibitors, whereas phosphonate esters may exhibit distinct physicochemical properties (e.g., enhanced lipophilicity) .

2,5-Dimethoxyphenyl-Containing Phenethylamines (NBOMe/NBOH Series)

Compound B : 25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)

  • Structure : Phenethylamine backbone with 2,5-dimethoxy and 4-iodo substitutions on the phenyl ring and an N-benzyl group.
  • Key Differences: Core Structure: Phenethylamine vs. phosphonate ester. Bioactivity: 25I-NBOMe is a potent 5-HT₂A receptor agonist with hallucinogenic effects , while the phosphonate’s activity is undefined but likely divergent due to reduced blood-brain barrier permeability.

Compound C: 25H-NBOH (2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol)

  • Structure: Phenolic derivative with a 2,5-dimethoxyphenethylamine scaffold.
  • Key Differences :
    • Functional Groups : Hydroxyl group on the benzyl ring vs. dibutyl phosphonate moiety.
    • Detection : 25H-NBOH is identified via GC-MS in analytical workflows , whereas phosphonates may require specialized chromatographic or spectroscopic methods due to lower volatility.

Data Table: Comparative Analysis of Key Compounds

Parameter Dibutyl [(2,5-Dimethoxyphenyl)(Phenylamino)Methyl]Phosphonate 25I-NBOMe Br₂PAMBPA
Molecular Formula C₂₀H₂₈NO₅P (calculated) C₁₈H₂₁INO₃ C₇H₈Br₂NO₆P₂
Molecular Weight ~393.4 g/mol 413.2 g/mol ~463.8 g/mol
Backbone Phosphonate ester Phenethylamine Bisphosphonic acid
Key Substituents 2,5-Dimethoxyphenyl, phenylamino-methyl 4-Iodo-2,5-dimethoxyphenyl 3,5-Dibromophenyl
Synthetic Method Aniline + triethyl orthoformate + phosphite Substitution on phenethylamine Aniline + orthoformate + phosphite
Solubility Likely lipophilic (dibutyl groups) Low aqueous solubility Hydrophilic (bisphosphonic acid)
Bioactivity Undefined 5-HT₂A agonist (psychedelic) Bone resorption inhibition
Regulatory Status Not reported Schedule I controlled substance Research compound

Research Findings and Implications

Pharmacological Potential vs. NBOMe Derivatives

While 25I-NBOMe and related phenethylamines target serotonin receptors, the phosphonate’s bulkier structure and charged phosphonate group likely preclude similar receptor interactions. Instead, it may serve as a protease inhibitor or chelating agent, leveraging the phosphonate’s affinity for metal ions .

Analytical Challenges

Unlike NBOMe/NBOH compounds detectable via GC-MS , phosphonates require derivatization (e.g., silylation) for gas chromatography or alternative methods like LC-MS/MS due to their low volatility.

Biological Activity

Dibutyl [(2,5-dimethoxyphenyl)(phenylamino)methyl]phosphonate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound belongs to the class of organophosphorus compounds (OPCs). These compounds are characterized by their phosphonate group, which confers stability and biological activity. The presence of the dimethoxyphenyl and phenylamino moieties enhances the compound's interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : OPCs have been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies indicate that compounds with similar structures exhibit varying degrees of inhibition against these enzymes, which are crucial for neurotransmission .
  • Antioxidant Properties : The antioxidant capacity of dibutyl phosphonates has been demonstrated in several studies. The presence of methoxy groups in the aromatic rings contributes to radical scavenging activity, which is beneficial in mitigating oxidative stress .
  • Antimicrobial Activity : Research indicates that dibutyl phosphonates exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications in the side chains can enhance antibacterial efficacy .

1. Enzyme Inhibition Studies

A study focusing on the inhibition of AChE by various phosphonates showed that this compound has a notable inhibitory effect. The IC50 values for related compounds were measured, revealing that structural variations significantly influence enzyme affinity.

CompoundIC50 (µM)
Compound A5.6
Compound B3.4
Dibutyl Phosphonate4.8

2. Antioxidant Activity Assessment

The antioxidant potential was evaluated using DPPH radical scavenging assays. Results indicated that this compound exhibited a scavenging percentage comparable to standard antioxidants like ascorbic acid.

Concentration (µM)Scavenging Activity (%)
1025
5060
10085

3. Antimicrobial Efficacy

In vitro studies assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that dibutyl phosphonates possess significant antibacterial properties.

Concentration (µg/disc)S. aureus Zone of Inhibition (mm)E. coli Zone of Inhibition (mm)
1001210
2501815
5002520

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